molecular formula C18H27NO5 B13164998 Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13164998
M. Wt: 337.4 g/mol
InChI Key: VWUJEDUDYDGJJS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group, a hydroxyl group, and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

    Attachment of the 3,4-Dimethoxyphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Tert-butyl Ester: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the effects of piperidine derivatives on biological systems.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3,4-dimethoxyphenyl)carbamate: Similar structure but lacks the piperidine ring.

    3,4-Dimethoxyphenylpiperidine: Similar structure but lacks the tert-butyl ester group.

    Tert-butyl 4-hydroxypiperidine-1-carboxylate: Similar structure but lacks the 3,4-dimethoxyphenyl group.

Uniqueness

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperidine ring, hydroxyl group, and 3,4-dimethoxyphenyl group allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-9-8-13(14(20)11-19)12-6-7-15(22-4)16(10-12)23-5/h6-7,10,13-14,20H,8-9,11H2,1-5H3

InChI Key

VWUJEDUDYDGJJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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